molecular formula C19H23NO4 B568716 rac 4'-Hydroxy Reboxetine CAS No. 252570-34-6

rac 4'-Hydroxy Reboxetine

Cat. No.: B568716
CAS No.: 252570-34-6
M. Wt: 329.396
InChI Key: KWIARTUNLAUWCQ-RTBURBONSA-N
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Description

rac 4’-Hydroxy Reboxetine: is a stereoisomer of reboxetine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in research settings to study its pharmacological properties and potential therapeutic applications. It is known for its ability to modulate neurotransmitter levels in the brain, making it a subject of interest in the field of neuropharmacology .

Preparation Methods

The preparation of rac 4’-Hydroxy Reboxetine typically involves a series of synthetic steps starting from appropriate precursor compounds. The synthetic route generally includes:

Chemical Reactions Analysis

rac 4’-Hydroxy Reboxetine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac 4’-Hydroxy Reboxetine has several scientific research applications:

    Neuropharmacology: It is used to study the effects of norepinephrine reuptake inhibition on neurotransmitter levels and neuronal activity.

    Medicinal Chemistry: Researchers use this compound to develop new therapeutic agents for treating neurological disorders such as depression and anxiety.

    Biological Studies: It is employed in studies investigating the role of norepinephrine in various physiological processes.

    Industrial Applications:

Mechanism of Action

rac 4’-Hydroxy Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the norepinephrine transporter, it increases the levels of norepinephrine in the synaptic cleft, enhancing its signaling. This mechanism is similar to that of reboxetine, which is used clinically as an antidepressant .

Comparison with Similar Compounds

rac 4’-Hydroxy Reboxetine is similar to other norepinephrine reuptake inhibitors such as:

    Reboxetine: The parent compound, used clinically for treating depression.

    Atomoxetine: Another norepinephrine reuptake inhibitor used for treating attention deficit hyperactivity disorder.

    Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.

What sets rac 4’-Hydroxy Reboxetine apart is its specific hydroxylation at the 4’ position, which may confer unique pharmacological properties and make it a valuable tool for research .

Properties

IUPAC Name

3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIARTUNLAUWCQ-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252570-34-6
Record name Hydroxy reboxetine, (R,R)-(4-hydroxy ethoxyphenoxy ring)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY REBOXETINE, (R,R)-(4-HYDROXY ETHOXYPHENOXY RING)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ2G65486N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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